7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the class of quinolones. This compound features a unique structure that integrates a quinoline core, a cyclopropyl group, and an aminoazepane moiety. It is recognized for its significant antibacterial properties and has applications in various scientific research fields, particularly in microbiology and medicinal chemistry.
The synthesis of 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves several key steps:
The synthesis generally requires strong acids or bases and may be optimized using continuous flow reactors for industrial production to enhance yield and purity .
The molecular formula for 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is , with a molecular weight of approximately 344.35 g/mol. The structural features include:
The compound's three-dimensional structure can be represented using various computational modeling techniques to predict its interactions with biological macromolecules .
7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can participate in several chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By binding to these targets, the compound disrupts DNA supercoiling and prevents proper cell division, leading to bacterial cell death.
The effectiveness of this mechanism is influenced by structural features such as fluorine substitution on the quinolone ring, which enhances binding affinity to target enzymes .
7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits several notable physical and chemical properties:
These properties are critical for determining its handling during synthesis and storage .
The applications of 7-(3-Aminoazepan-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid span several fields:
The core structure of this fluoroquinolone derivative comprises a bicyclic quinoline scaffold with strategic substitutions that define its biological activity. The quinoline nucleus features a carboxylic acid at C-3 and a ketone at C-4, forming the essential 4-oxo-1,4-dihydroquinoline pharmacophore. At C-7, a bulky 3-aminoazepane moiety is attached via a nitrogen linkage, while C-1 is modified with a cyclopropyl group and C-6 bears a fluorine atom – both hallmarks of advanced-generation fluoroquinolones [1] [9].
The SMILES representation (OC(=O)C1=CN(C2CC2)c3c(F)c(N4CC(N)CCCC4)c(F)cc3C1=O) precisely encodes the connectivity: the azepane ring's secondary amine enables protonation and hydrogen bonding, and the carboxylic acid at C-3 exhibits zwitterionic potential. Computational models reveal that the azepane ring adopts a chair conformation, positioning the C-3 amino group for optimal interaction with bacterial targets. Key bond lengths include C3-COOH (1.36 Å) and C4=O (1.22 Å), indicative of charge delocalization within the enone system [1] [6].
Table 1: Physicochemical Properties of the Target Compound
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂FN₃O₃ |
Molecular Weight | 359.40 g/mol |
CAS Registry Number | 141388-65-0 |
Hydrogen Bond Donors | 3 (2 from NH₂, 1 from COOH) |
Hydrogen Bond Acceptors | 6 |
LogP (Predicted) | 1.2 ± 0.3 |
Storage Stability | Sealed, dry, 2-8°C |
While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural insights can be extrapolated from closely related fluoroquinolone-azepane complexes. Molecular dynamics simulations indicate that the azepane ring adopts a low-energy chair conformation. The 3-amino group projects equatorially, optimizing spatial accessibility for target engagement. Notably, the C-7 nitrogen linkage allows rotational freedom (energy barrier: ~5 kcal/mol), enabling conformational adaptation within enzyme active sites [3] [6].
Comparative analysis with besifloxacin hydrochloride (141388-76-3) shows conserved torsion angles at the C7-N bond (≈120°). This geometry positions the azepane's amino group 3.8–4.2 Å from the quinoline C8 position – a critical distance for maintaining antibacterial potency. Nuclear Magnetic Resonance (NMR) studies in DMSO-d₆ reveal key spatial relationships through coupling constants: the cyclopropyl protons exhibit characteristic J = 7.1 Hz coupling, while azepane methylene protons display complex multiplet patterns between δ 1.60–3.38 ppm, confirming conformational flexibility [3] [9].
Table 2: Key NMR Assignments (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |
---|---|---|
14.73 | COOH (C-3) | s |
8.69 | H-2 (Quinoline) | s |
7.79 | H-5 (Quinoline) | d (J=13.1 Hz) |
4.37 | Azepane N-CH₂ | m |
3.23 | Azepane C3-H | m |
1.23 | Cyclopropyl CH₂ | m |
1.03 | Cyclopropyl CH₂ | m |
The C-7 azepane substitution differentiates this compound from classical fluoroquinolones. Unlike piperazine-containing analogs (e.g., ciprofloxacin precursor: 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid [2]), the seven-membered azepane ring enhances steric bulk and lipophilicity (ΔlogP = +0.4 vs piperazinyl derivatives). This modification improves membrane penetration in resistant pathogens, as evidenced by reduced MIC values against efflux-pump expressing Staphylococcus aureus [7] [9].
Bioisosteric replacement studies reveal that the 3-aminoazepane group confers superior DNA gyrase inhibition (IC₅₀ = 0.18 µM) compared to:
Table 3: Fluoroquinolone Structure-Activity Relationship (SAR) Analysis
C-7 Substituent | C-6 | C-8 | Antibacterial Spectrum | MIC₉₀ vs S. aureus (µM) |
---|---|---|---|---|
3-Aminoazepan-1-yl (Target) | F | H | Broad-spectrum Gram+/Gram- | 0.44–1.2 |
Piperazin-1-yl (Ciprofloxacin) | F | H | Gram- > Gram+ | 1.8–3.5 |
3-Methylpiperazin-1-yl | F | OCH₃ | Narrow-spectrum (Gram+) | 2.1–8.7 |
8-Chloro-3-aminoazepan-1-yl (Besifloxacin) | F | Cl | Enhanced Gram+ coverage | 0.22–0.86 |
The C-8 modification strategy is exemplified in besifloxacin hydrochloride (1398566-43-2), where chlorine introduction further broadens the spectrum against anaerobic pathogens. Molecular docking confirms that C-8 chlorine fills a hydrophobic pocket in topoisomerase IV, increasing binding energy by 2.3 kcal/mol versus unsubstituted analogs. These structural refinements demonstrate how targeted modifications at C-7 and C-8 synergistically enhance fluoroquinolone efficacy against evolving resistance mechanisms [4] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7